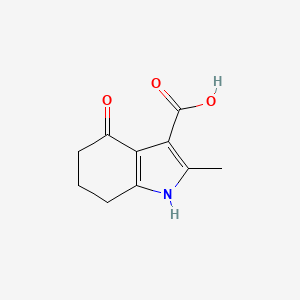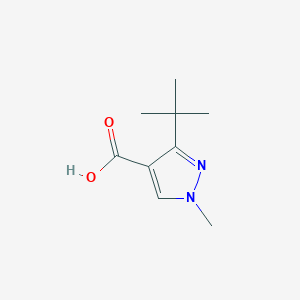
3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-tert-Butyl-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a tert-butyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-4-carboxylic acid ethyl ester as a raw material[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....
Amino Protection Reaction: The ethyl ester undergoes an amino protection reaction, often using a triphenylmethyl (trityl) group to protect the amino functionality[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....
Hydrolysis: Subsequent hydrolysis of the protected intermediate generates 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....
Further Modifications: (triphenylmethyl)- amino ....
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Large-scale reactors, efficient separation techniques, and quality control measures are employed to achieve commercial production.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the pyrazole ring, leading to the formation of various reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where different functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-tert-Butyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Agriculture: The compound can be used in the formulation of pesticides and herbicides due to its potential bioactivity against pests and weeds.
Materials Science: It can be employed in the design of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the tert-butyl group.
3-Methyl-1H-pyrazole-4-carboxylic acid: Different position of the methyl group.
3-tert-Butyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 1-position.
Uniqueness: 3-tert-Butyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)7-6(8(12)13)5-11(4)10-7/h5H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQODPDZPJQEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


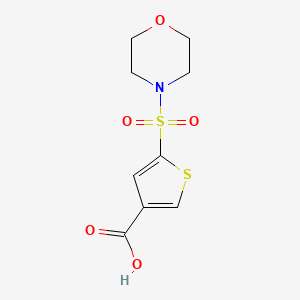
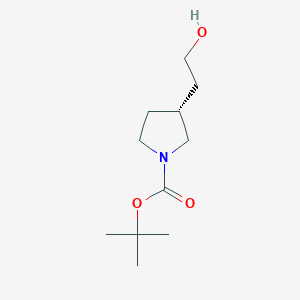
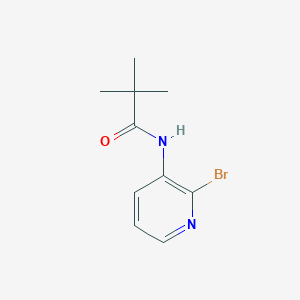
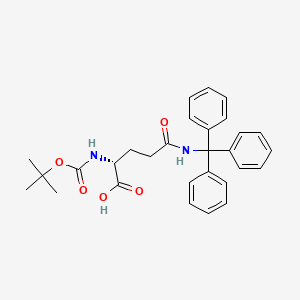
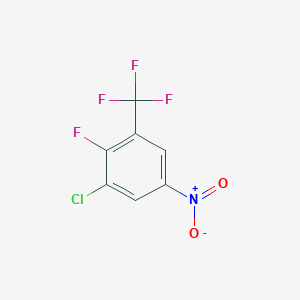
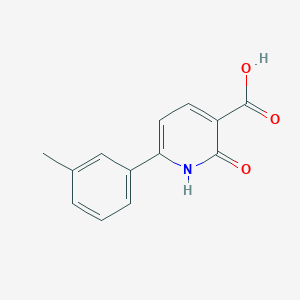
![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
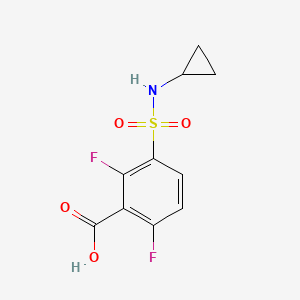
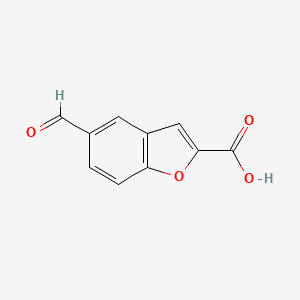
![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)
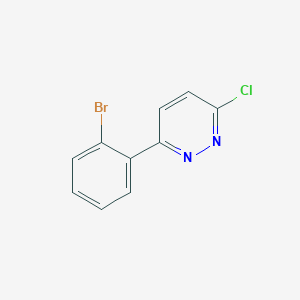
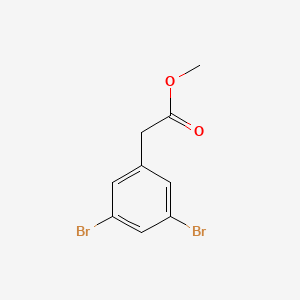
(propan-2-yl)amine](/img/structure/B1517330.png)
